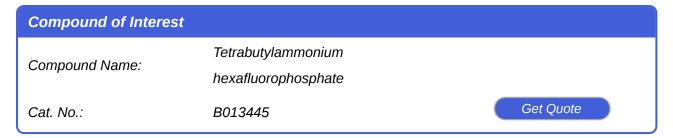


Tetrabutylammonium hexafluorophosphate chemical properties.

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An In-depth Technical Guide to the Chemical Properties of **Tetrabutylammonium Hexafluorophosphate**

Introduction

Tetrabutylammonium hexafluorophosphate, commonly abbreviated as TBAPF₆, is a quaternary ammonium salt with the chemical formula $C_{16}H_{36}F_6NP.[1]$ It presents as a white crystalline powder and is a staple reagent in the field of non-aqueous electrochemistry.[1][2][3] Its primary function is to serve as a supporting electrolyte, a role for which it is exceptionally suited due to its high solubility in polar organic solvents, broad electrochemical window, and chemical inertness.[1][4][5] The compound consists of a tetrabutylammonium ([N(C₄H₉)₄]⁺) cation and a weakly coordinating hexafluorophosphate (PF₆⁻) anion.[1][4] This combination of a bulky, non-polar cation and a stable, inert anion allows it to facilitate conductivity in electrochemical cells without interfering with the redox processes of the analyte under investigation.[4][6] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its use and purification, and its fundamental role in electrochemical studies.

Chemical and Physical Properties

The physical and chemical characteristics of **tetrabutylammonium hexafluorophosphate** are well-documented, making it a reliable and predictable reagent for sensitive experimental work.



Its high molar mass and ionic nature result in a high melting point and thermal stability.[1][7] It is known to be hygroscopic and should be stored in a dry, inert atmosphere.[8][9]

General Properties

Property	Value	References
Chemical Formula	C16H36F6NP	[1][10]
Molar Mass	387.43 g/mol	[1][2][10]
Appearance	White to off-white crystalline powder	[1][2][3][8]
Melting Point	244–246 °C	[1][2][7][10]
Decomposition Temp.	Approximately 388 °C	[3][7][11]
Hygroscopicity	Hygroscopic	[8]

Solubility

TBAPF₆ is renowned for its excellent solubility in a range of polar organic solvents, a key property for its application in non-aqueous electrochemistry.[1][3] It is, however, insoluble in water.[12]

Solvent	Solubility	References
Acetonitrile	Highly soluble (0.1 g/mL, clear, colorless solution)	[1][4][8][13]
Acetone	Highly soluble	[1][3][4]
Dichloromethane	Soluble	[3]
Tetrahydrofuran (THF)	Soluble	[4]
Methanol	Soluble	[12]
Water	Insoluble	[12]

Spectroscopic Data



The structural identity of **tetrabutylammonium hexafluorophosphate** can be confirmed using various spectroscopic techniques. Representative NMR and IR data are provided below.

Technique	Data (in CD₃CN)	Reference
¹Η NMR (δ ppm)	0.96 (t, 12H, CH ₃), 1.34 (m, 8H, CH ₃ -CH ₂), 1.59 (m, 8H, CH ₂ -CH ₂ N), 3.06 (m, 8H, NCH ₂)	[11]
¹⁹ F NMR (δ ppm)	-73.0 (d, 6F, PF ₆ , J(P-F) = 706.7 Hz)	[11]
³¹ P NMR (δ ppm)	-144.6 (sept, 1P, PF ₆ , J(P-F) = 706.7 Hz)	[11]
Infrared (ATR, ν cm ⁻¹)	2966, 2937, 2879, 1472, 880, 829 (strong), 555 (strong)	[11]

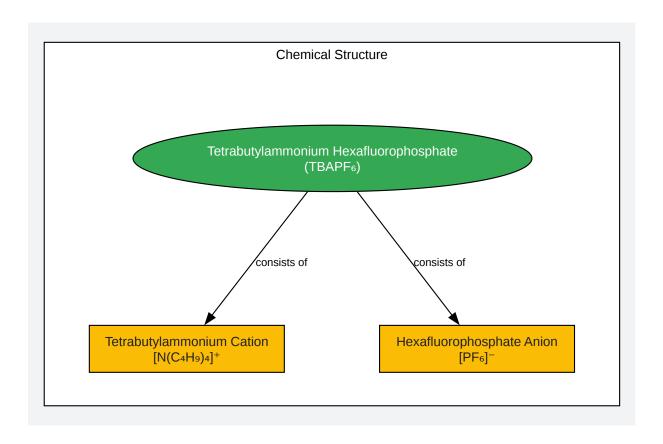
Core Applications in Research

The unique properties of TBAPF₆ make it an indispensable tool for a variety of advanced research applications, primarily centered around electrochemistry.

- Supporting Electrolyte: Its main application is as a conductive, inert background electrolyte in techniques like cyclic voltammetry.[4] It increases the conductivity of the solution, which is essential for electrochemical processes, without interfering with the reactions of interest.[4]
 [14]
- Energy Storage Research: TBAPF₆ is investigated as a key component in next-generation energy storage systems, such as non-aqueous vanadium redox flow batteries, where it contributes to achieving higher operating voltages than aqueous systems.[4][15]
- Materials Science: It is used in the post-treatment of perovskite films for solar cells to passivate surface defects and enhance moisture stability, leading to improved efficiency.[4]
- Organic Synthesis: Beyond electrochemistry, it can be used as a phase-transfer catalyst and has been noted for its Lewis acidic character, which can promote certain organic reactions.



[2][5]



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Caption: Chemical composition of TBAPF₆.

Experimental Protocols

Given the sensitivity of electrochemical experiments, the purity of the supporting electrolyte is paramount.[1] Therefore, proper synthesis and purification protocols are critical.

Synthesis Protocol

A common method for synthesizing TBAPF6 involves a salt metathesis reaction.[6][11]

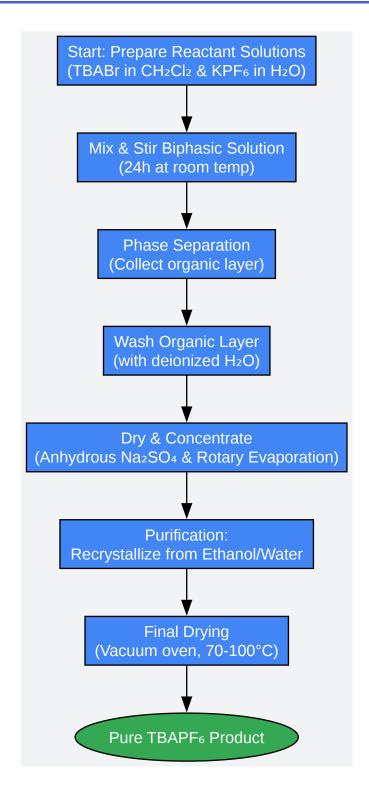
• Reactant Preparation: Dissolve potassium hexafluorophosphate (KPF₆) in deionized water. In a separate flask, dissolve an equimolar amount of tetrabutylammonium bromide (TBABr)



in dichloromethane (CH2Cl2).[11]

- Reaction: Add the aqueous KPF₆ solution to the organic TBABr solution.
- Stirring: Stir the resulting biphasic mixture vigorously at room temperature for approximately 24 hours to ensure complete reaction.[11]
- Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic (dichloromethane) phase.[11]
- Washing: Wash the organic phase multiple times with deionized water to remove any remaining inorganic salts.[11]
- Drying and Isolation: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the filtrate by rotary evaporation to yield the crude white solid product. [11]
- Final Drying: Dry the resulting solid under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove all residual solvent.[7][11]





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Caption: Workflow for TBAPF₆ synthesis and purification.

Purification by Recrystallization

For high-purity applications, TBAPF6 should be recrystallized.[1]

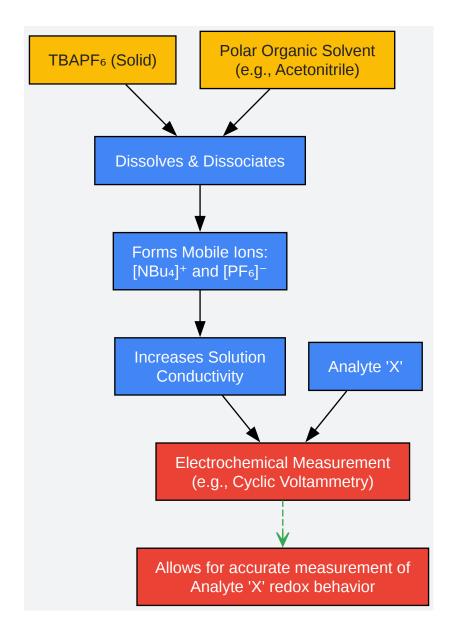


- Dissolution: Dissolve the crude TBAPF6 in a minimum amount of hot absolute ethanol.
- Precipitation: If recrystallizing from a mixed solvent system, slowly add deionized water to the saturated ethanol solution until the solution becomes cloudy, then add a small amount of ethanol to redissolve the precipitate.[7][8]
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- Isolation: Collect the white crystals by vacuum filtration.
- Drying: Dry the purified crystals under high vacuum at an elevated temperature (e.g., 70-100 °C) for an extended period (10-48 hours) to ensure the complete removal of solvent.[7][8][14]

Use in Cyclic Voltammetry

- Electrolyte Preparation: Prepare a 0.1 M solution of purified TBAPF₆ in a suitable high-purity, anhydrous solvent (e.g., acetonitrile).[4][14]
- Cell Assembly: Assemble a standard three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a suitable reference electrode like Ag/AgCl).[16]
- Deoxygenation: Purge the electrolyte solution within the cell with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.[14]
- Measurement: Run a background cyclic voltammogram of the TBAPF₆ solution to establish
 the electrochemical window, which is the potential range where the electrolyte itself is not
 oxidized or reduced.[4] For a 0.1 M solution in acetonitrile, this window is approximately -2.7
 V to +3.0 V vs. SCE.[4]
- Analyte Study: Add the analyte of interest to the cell and record its cyclic voltammogram within the established potential window.





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Caption: Role of TBAPF₆ as a supporting electrolyte.

Safety and Handling

Tetrabutylammonium hexafluorophosphate is classified as harmful if swallowed and causes skin and serious eye irritation.[9][12][17][18] It may also cause respiratory irritation.[7][9][11][18]

 Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the solid or its solutions.[9][19]



- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9][17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[8][9] It is hygroscopic and should be protected from moisture.[8][9]
- Incompatibilities: Avoid strong oxidizing agents.[9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

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